molecular formula C7H10N2OS B3144273 5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4(1h)-one CAS No. 54855-79-7

5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4(1h)-one

Cat. No. B3144273
CAS RN: 54855-79-7
M. Wt: 170.23
InChI Key: ZLKSFIQDRGDZCG-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4(1h)-one is a chemical compound that has been widely studied for its potential biological applications. It is a pyrimidine derivative that has shown promising results in various scientific research studies.

Scientific Research Applications

Synthetic Chemistry Advancements

One key application of this compound is in synthetic chemistry, where it acts as a pivotal scaffold for the development of nucleophilic displacement reactions. The ability to replace a methylsulfanyl group with amino groups or form carbon-carbon bonds after oxidation into a methylsulfonyl group demonstrates its versatility in chemical synthesis (Kikelj et al., 2010). Additionally, the compound serves as a crucial intermediate in the synthesis of various pyrimidine derivatives, offering a broad range of structural motifs for further chemical transformations (Santos et al., 2015).

Pharmacological Potential

From a pharmacological perspective, derivatives of 5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4(1h)-one have been synthesized and evaluated for their biological activities. Notably, some derivatives exhibited promising analgesic, anti-inflammatory, and antibacterial properties, indicating the potential of this compound as a core structure for developing new therapeutic agents (Alagarsamy et al., 2007). These findings underscore the importance of such pyrimidinone derivatives in drug discovery and development processes.

Crystallographic Studies

The crystal structures of derivatives of this compound have been extensively studied, revealing intricate hydrogen-bonded aggregates and showcasing the compound's role in the development of crystalline materials with potential applications in material science (Trilleras et al., 2008). These studies provide valuable insights into the molecular interactions and bonding patterns that could be harnessed for designing new materials with specific properties.

Mechanism of Action

The mechanism of action for 5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4(1h)-one is not specified in the search results .

properties

IUPAC Name

4,5-dimethyl-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4-5(2)8-7(11-3)9-6(4)10/h1-3H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKSFIQDRGDZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295965
Record name 5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54855-79-7
Record name NSC106579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5,6-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (10.0 g, 64.0 mmol, Example 1, Step A) and sodium hydroxide (10.0 g, 260.0 mmol) in water (150 mL) at ambient temperature was added methyl iodide (15.0 g, 320.0 mmol), and the reaction mixture was stirred at ambient temperature overnight. Then the reaction mixture was acidified with acetic acid (50 mL), and the solid was collected by filtration and dried to afford 7.0 g (64%) of the titled compound as a white solid. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.87 (s, 3H), 2.18 (s, 3H), 2.45 (s, 3H), 12.38 (bs, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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